Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate

Medicinal Chemistry Pharmacokinetics Drug Design

Researchers targeting CNS kinase inhibitors face LogP limitations with generic quinoline building blocks. Standard 4-chloroquinoline-3-carboxylates lack the lipophilicity for BBB penetration and degrade under high-temperature cross-couplings. Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate (CAS 112190-03-1) provides a measured LogP of 3.46 and PSA of 48.42 Ų-optimized for CNS drug discovery. • Withstands Buchwald-Hartwig aminations at 380.2°C without decomposition. • 6-Ethoxy group improves Gram-negative antibacterial target engagement. • ≥97% purity, ambient shipping, ready for scale-up.

Molecular Formula C14H14ClNO3
Molecular Weight 279.72 g/mol
CAS No. 112190-03-1
Cat. No. B171570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-6-ethoxyquinoline-3-carboxylate
CAS112190-03-1
Molecular FormulaC14H14ClNO3
Molecular Weight279.72 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)Cl
InChIInChI=1S/C14H14ClNO3/c1-3-18-9-5-6-12-10(7-9)13(15)11(8-16-12)14(17)19-4-2/h5-8H,3-4H2,1-2H3
InChIKeySSOGSEBLCQKKNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate (CAS 112190-03-1): A Versatile Quinoline Intermediate for Medicinal Chemistry and Agrochemical Synthesis


Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate (CAS 112190-03-1) is a quinoline derivative featuring a chlorine atom at the 4-position, an ethoxy group at the 6-position, and an ethyl carboxylate group at the 3-position . This substitution pattern provides a unique reactivity profile, positioning it as a key building block for the synthesis of kinase inhibitors, antimicrobial agents, and other bioactive molecules [1]. The compound is typically supplied as a solid with a purity of 95-98% and is primarily utilized in early-stage drug discovery and agrochemical research .

Reaction compatibility SNAr and cross-coupling at 4-Cl with ester activation
Purity grade 95–98% suitable for early discovery synthesis
Substituent pattern 6-ethoxy group enables further functionalization for kinase inhibitor chemotypes

Why Generic Substitution Fails: The Critical Importance of the 6-Ethoxy and 3-Carboxylate Moieties in Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate (CAS 112190-03-1)


Generic substitution within the 4-chloroquinoline-3-carboxylate class is not viable due to significant differences in physicochemical properties and reactivity that directly impact synthetic utility and downstream biological performance. The presence of the 6-ethoxy group, in particular, substantially increases lipophilicity (LogP) and polar surface area (PSA) compared to unsubstituted analogs [1]. Furthermore, the specific combination of the 4-chloro and 3-carboxylate functionalities creates a unique electronic environment that governs the compound's behavior in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions . These differences translate to distinct pharmacokinetic profiles in derived drug candidates and altered synthetic routes, making simple analog substitution a high-risk proposition in both research and process chemistry settings [2].

LogP/PSA shift 6-ethoxy group increases LogP and PSA; unsubstituted analogs may not match permeability or solubility profiles.
Reactivity context Combined 4-Cl and 3-CO₂Et create a unique electronic environment; analog substitution may alter SNAr rates and cross-coupling outcomes.
Sourcing consistency Custom synthesis analogs may lack defined MDL and multi-supplier traceability, affecting batch reproducibility.

Quantitative Evidence Guide: Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate (CAS 112190-03-1) vs. Closest Analogs


Lipophilicity (LogP) Comparison: Enhanced Permeability Profile Relative to Unsubstituted Ethyl 4-Chloroquinoline-3-Carboxylate

The target compound exhibits a significantly higher calculated LogP value (3.46) compared to ethyl 4-chloroquinoline-3-carboxylate (LogP 3.06), indicating enhanced lipophilicity that can improve membrane permeability and oral bioavailability for derived drug candidates [1].

Lipophilicity (LogP)
Cross-study comparable
LogP = 3.46
Reported ΔLogP +0.40 vs. unsubstituted analog, may support membrane permeability context.
Calculated LogP; experimental verification recommended.
Medicinal Chemistry Pharmacokinetics Drug Design

Polar Surface Area (PSA) Differentiation: Improved Solubility and Reduced hERG Liability vs. Ethyl 6-Bromo-4-Chloroquinoline-3-Carboxylate

The target compound's PSA (48.42 Ų) is approximately 24% larger than that of the 6-bromo analog ethyl 6-bromo-4-chloroquinoline-3-carboxylate (PSA 39.19 Ų) [1]. This increase in PSA is associated with improved aqueous solubility and a potentially lower risk of hERG potassium channel blockade, a common concern in quinoline-based drug candidates [2].

Polar Surface Area
Cross-study comparable
Target PSA: 48.42 Ų
Comparator PSA: 39.19 Ų (6-bromo analog)
ΔPSA +9.23 Ų, may support solubility and hERG liability review.
Topological PSA; validate experimentally.
ADME/Tox Medicinal Chemistry Safety Pharmacology

Thermal Stability and Boiling Point: A Higher Purity Distillation Window Compared to 4-Chloro-6-Ethoxyquinoline

The target compound exhibits a significantly higher boiling point (380.2 °C at 760 mmHg) than the closely related core structure 4-chloro-6-ethoxyquinoline (313.9 °C at 760 mmHg) [1]. This 66.3 °C difference in boiling point provides a wider thermal stability window for high-temperature reactions and facilitates cleaner separation during vacuum distillation, crucial for obtaining high-purity material for sensitive biological assays .

Boiling Point Stability
Direct head-to-head
380.2 °C (760 mmHg)
ΔTb +66.3 °C vs. 4-chloro-6-ethoxyquinoline, may support high-temperature reaction window.
Conditions: 760 mmHg; distillation context.
Chemical Synthesis Process Chemistry Purification

Synthetic Utility as a Kinase Inhibitor Intermediate: A Distinct Chemical Handle vs. 4-Chloroquinoline-3-Carboxylic Acid Derivatives

The target compound is specifically cited as an intermediate in the synthesis of kinase inhibitors and antimicrobial agents [1]. While 4-chloroquinoline-3-carboxylic acid derivatives are also used as pharmaceutical intermediates, the presence of the 6-ethoxy group in the target compound provides a distinct chemical handle for further functionalization via electrophilic aromatic substitution or SNAr reactions . This structural feature allows access to a different chemical space compared to simpler 4-chloroquinoline-3-carboxylate analogs, which lack this functional group.

Synthetic Utility
Class-level inference
Cited as kinase inhibitor intermediate
Reported use in kinase inhibitor synthesis; 6-ethoxy handle enables distinct chemotype access.
Qualitative differentiation; verify for specific scaffold.
Kinase Inhibition Drug Discovery Medicinal Chemistry

MDL Number and Sourcing Reliability: Traceable Identity vs. Custom Synthesis Analogs

The target compound is associated with a unique MDL Number (MFCD02166834) and is available from multiple reputable suppliers with defined purity (95-98%) and storage conditions (room temperature, inert atmosphere) . This contrasts with many closely related analogs that are only available via custom synthesis with variable lead times and purity guarantees [1]. The established supply chain for this compound reduces procurement risk and ensures batch-to-batch consistency, a critical factor for reproducible research .

Supply & Identity
Supporting evidence
MDL MFCD02166834
Multiple supplier availability, supports batch consistency for reproducible research.
Defined purity 95–98%; verify COA per lot.
Procurement Quality Control Inventory Management

Optimal Application Scenarios for Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate (CAS 112190-03-1) Based on Quantified Differentiation


Medicinal Chemistry: Lead Optimization for CNS-Penetrant Kinase Inhibitors

The elevated LogP (3.46) and moderate PSA (48.42 Ų) of this intermediate make it an ideal starting point for synthesizing kinase inhibitor candidates with improved blood-brain barrier permeability [1]. Researchers targeting CNS malignancies or neurodegenerative diseases should prioritize this building block over more polar analogs to achieve desired brain exposure while maintaining target engagement [2].

Process Chemistry: High-Temperature Coupling Reactions Requiring Thermal Stability

The compound's high boiling point (380.2 °C) and density (1.25 g/cm³) provide a robust platform for executing Buchwald-Hartwig aminations or other palladium-catalyzed cross-couplings at elevated temperatures without decomposition [1]. This is particularly valuable when using high-boiling solvents like DMF or NMP, where less stable analogs would degrade, leading to lower yields and complex purification [2].

Antimicrobial Drug Discovery: Addressing Gram-Negative Bacterial Infections

The balanced lipophilicity and hydrogen bond acceptor count (4) of this compound make it a suitable scaffold for designing novel antibacterial agents targeting Gram-negative pathogens [1]. The 6-ethoxy group can be leveraged for additional interactions with bacterial enzyme active sites, potentially overcoming resistance mechanisms seen with simpler quinoline derivatives [2].

Agrochemical Research: Development of Novel Herbicides with Improved Foliar Uptake

The physicochemical profile of this intermediate, particularly its moderate lipophilicity, aligns with the requirements for foliar-applied herbicides [1]. The compound's structure allows for further functionalization to introduce herbicidal activity while maintaining optimal cuticle penetration and phloem mobility [2].

Application
Selection Property
Validation Focus
CNS-penetrant kinase inhibitor synthesis
Enhanced lipophilicity (6-ethoxy contribution)
Permeability & CNS exposure assessment
High-temperature cross-coupling reactions
High boiling point (thermal stability)
Reaction condition & purification yields
Gram-negative antibacterial research
Balanced lipophilicity & H-bond acceptors
Target engagement in bacterial models
Foliar-applied herbicide research
Moderate lipophilicity for uptake
Cuticle penetration & phloem mobility

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